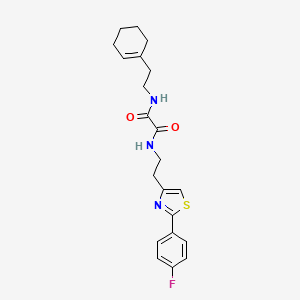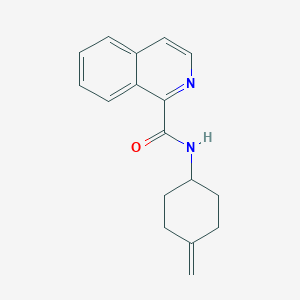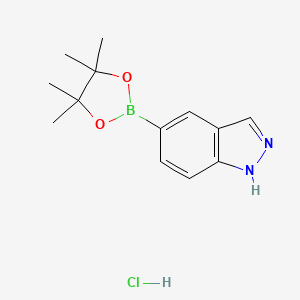
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl” seems to be a complex organic compound. It likely contains an indazole group (a type of nitrogen-containing heterocycle) and a tetramethyl-1,3,2-dioxaborolane group (a type of boronic ester). Boronic esters are often used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as borylation, hydroboration, and coupling with aryl iodides .
Mode of Action
Similar compounds have been known to participate in chemical reactions like borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has shown promising results in various applications, including as a fluorescent probe and as a potential drug candidate for cancer treatment. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for further research on 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Other future directions may include investigating the potential of this compound as a therapeutic agent for other diseases and exploring its interactions with other compounds and biomolecules.
In conclusion, this compound is a boronic acid derivative that has shown promising results in various scientific applications. Its synthesis method has been optimized to produce high yields, and its mechanism of action and physiological effects have been studied extensively. While there are limitations to its use in certain applications, there are several future directions for further research on this compound, including its potential as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl involves the reaction of tetramethyl-1,3,2-dioxaborolane with 1H-indazole in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the final product. This method has been optimized to produce high yields of the compound and has been used in various studies.
Aplicaciones Científicas De Investigación
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl has shown potential applications in various scientific fields. It has been studied as a fluorescent probe for the detection of metal ions and has shown promising results in detecting copper ions in biological samples. Additionally, this compound has been investigated as a potential drug candidate for the treatment of cancer and has shown significant cytotoxicity against cancer cells in vitro.
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11;/h5-8H,1-4H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTXOTITVGYANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)
![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2950541.png)
![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2950544.png)

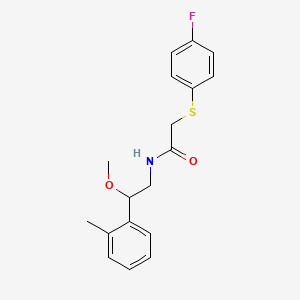
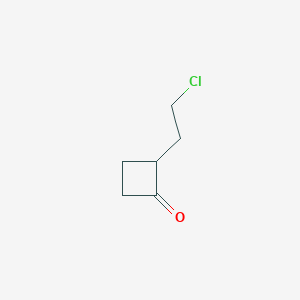

![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)
